
5-chloro-2-éthoxy-N-(2-morpholin-4-yléthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide, also known as CELE, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. The compound has shown promising results in preclinical studies, and its unique chemical structure has made it a subject of interest for researchers.
Mécanisme D'action
The exact mechanism of action of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is its unique chemical structure, which makes it a subject of interest for researchers. The compound has also shown promising results in preclinical studies, which suggests that it may have potential as a therapeutic agent. However, there are also limitations to using 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide in lab experiments. The compound is relatively new, and there is still much that is not known about its mechanism of action and potential side effects.
Orientations Futures
There are many future directions for research on 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide that can be used as therapeutic agents. Another area of interest is the use of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide and its potential side effects. Overall, 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is a promising compound that has the potential to be used as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-(morpholino)ethanamine in the presence of a base such as triethylamine. The reaction yields the desired product, 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide, which can then be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
Inhibition de la prothrombine
Ce composé a des applications potentielles en tant qu'inhibiteur de la prothrombine, une protéine essentielle au processus de coagulation du sang. En inhibant la prothrombine, il pourrait être utilisé pour prévenir la thrombose, une affection où des caillots sanguins se forment dans les vaisseaux sanguins .
Synthèse de médicaments
La structure de la 5-chloro-2-éthoxy-N-(2-morpholin-4-yléthyl)benzènesulfonamide suggère son utilisation dans la synthèse de divers médicaments. Son cadre moléculaire pourrait être modifié pour améliorer les propriétés pharmacologiques de nouveaux composés médicinaux .
Criblage virtuel à haut débit (vHTS)
Les études in silico, telles que le vHTS, peuvent utiliser ce composé comme molécule de référence. Il peut faire partie d'une bibliothèque de composés utilisés pour identifier des candidats médicaments potentiels avec une forte affinité de liaison à des cibles spécifiques .
Synthétisabilité du ligand
La synthétisabilité du composé est un facteur clé dans la découverte de médicaments. Il respecte les règles chimiques qui garantissent qu'il peut être synthétisé efficacement, ce qui en fait un candidat précieux pour le développement de nouveaux ligands .
Recherche pharmacologique
En raison de sa structure unique, ce composé peut être utilisé en recherche pharmacologique pour étudier son interaction avec diverses cibles biologiques. Cela peut conduire à la découverte de nouveaux agents thérapeutiques .
Recherche et développement chimiques
En tant qu'entité chimique, il sert de point de départ pour le développement de nouveaux procédés chimiques. Les chercheurs peuvent explorer sa réactivité et sa transformation en d'autres substances chimiques .
Outil pédagogique
Dans les milieux universitaires, ce composé peut être utilisé pour enseigner aux étudiants la conception de médicaments et les interactions moléculaires. Il fournit un exemple pratique de la façon dont la structure chimique influence l'activité biologique .
Essais biochimiques
Il peut être utilisé dans des essais biochimiques pour tester l'efficacité et la puissance de nouveaux médicaments. Sa capacité à interagir avec diverses enzymes et récepteurs en fait un outil polyvalent pour le développement d'essais .
Propriétés
IUPAC Name |
5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZROVZSOHAKGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

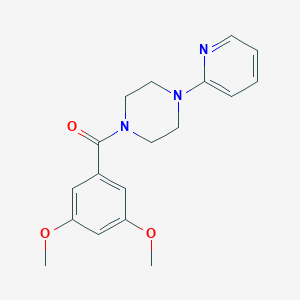
![1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501616.png)

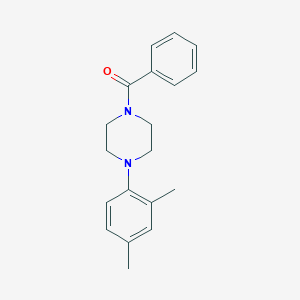
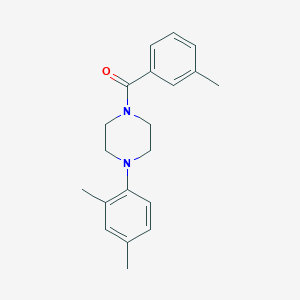
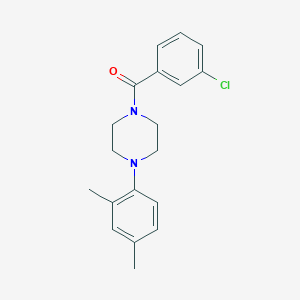
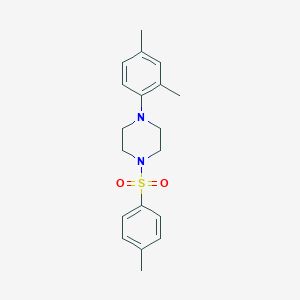
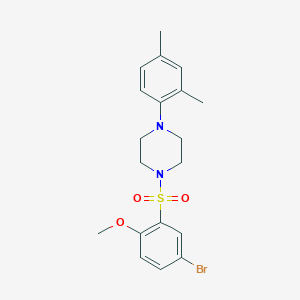
![1-(2,4-Dimethylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B501625.png)

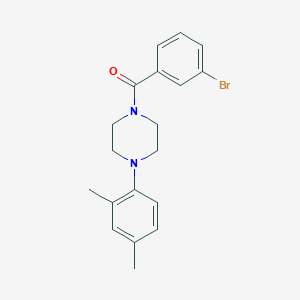


![4-chloro-2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501635.png)